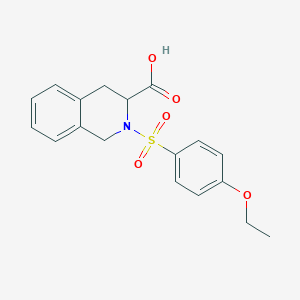

![molecular formula C10H8F5N3O B2531056 1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018051-29-0](/img/structure/B2531056.png)

1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the class of heterocyclic compounds known as pyrazolo[3,4-b]pyridines. These compounds exhibit two possible tautomeric forms, the 1H- and 2H-isomers, and have been the subject of extensive research due to their potential biomedical applications. Over 300,000 such compounds have been described, with significant interest in the diversity of substituents at positions N1, C3, C4, C5, and C6, which can influence their biological activity and physical properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often begins with a preformed pyrazole or pyridine. For instance, the synthesis of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives involves selective N-propargylation, followed by reaction with various substituted azides under Sharpless conditions . Another approach involves O-alkylation of 6-trifluoromethylpyridine-2(1H)one, cyclization using hydrazine hydrate, diazotization, and further reactions to yield a variety of functionalized triazole derivatives . These synthetic routes highlight the versatility and adaptability of pyrazolo[3,4-b]pyridine chemistry for generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The introduction of various substituents, such as trifluoromethyl groups, can significantly affect the molecule's electronic properties and binding interactions with biological targets. For example, the 2,6-difluorophenyl substitution has been found critical for potent inhibitory activity against cyclin-dependent kinases, as demonstrated by the solid-state structure of a di-fluoro analogue bound to CDK2 .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives undergo a variety of chemical reactions that enable the introduction of diverse functional groups. These reactions include N-alkylation, O-alkylation, cyclization, and diazotization, often leading to the formation of novel compounds with potential anticancer, antimicrobial, and anti-biofilm activities . The reactivity of these compounds allows for the synthesis of complex molecules, such as those with triazole tags or amide functional groups, which can be screened for various biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of fluorine atoms, for instance, can enhance the compound's lipophilicity and metabolic stability, making them attractive candidates for drug development. Compounds with trifluoromethyl groups have been shown to exhibit promising cytotoxic activity against various human cancer cell lines and possess significant antioxidant and antimicrobial properties . The synthesis of these compounds often employs green chemistry principles, such as the use of ethanol as a solvent, to improve yield and reduce environmental impact .

科学的研究の応用

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives, such as the compound , are extensively studied for their application as kinase inhibitors. These compounds are known for their ability to interact with kinases through multiple binding modes, making them particularly versatile in inhibiting a broad range of kinase targets. The scaffold's ability to bind to the hinge region of kinases, among other key interactions, has led to its inclusion in many patents and research studies aimed at developing new therapeutic agents for treating various diseases, including cancers. The heterocyclic nature of pyrazolo[3,4-b]pyridine allows for significant synthetic flexibility, contributing to the design of compounds with desirable physical properties, potency, and selectivity (Wenglowsky, 2013).

Antimicrobial and Anti-inflammatory Agents

Further extending its utility, trifluoromethylpyrazoles, closely related to the compound of interest, have garnered attention for their antimicrobial and anti-inflammatory properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, is associated with variations in the activity profile of these compounds. This highlights the importance of structural modifications within the pyrazolo[3,4-b]pyridine scaffold for achieving targeted biological activities. Research in this area aims to explore novel agents that could offer better treatment options with minimal side effects (Kaur, Kumar, & Gupta, 2015).

特性

IUPAC Name |

1-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F5N3O/c1-4-8-5(10(13,14)15)2-7(19)16-9(8)18(17-4)3-6(11)12/h2,6H,3H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHFJDWLFSWQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)CC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)